Cyclic adenosine-5'-trimetaphosphate

Description

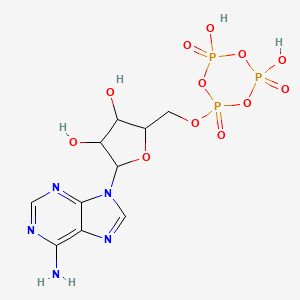

Cyclic adenosine-5'-trimetaphosphate (cATMP) is a cyclic nucleotide analog characterized by a trimetaphosphate group (three interconnected phosphate residues) forming a ring structure at the 5'-position of adenosine. While direct references to cATMP are absent in the provided evidence, its hypothetical structure and properties can be inferred from related compounds like adenosine-5'-triphosphate (ATP) and cyclic adenosine-3',5'-monophosphate (cAMP). Unlike linear ATP, which serves as the primary energy currency in cells, cyclic phosphate derivatives like cAMP act as secondary messengers in signaling pathways .

Properties

Molecular Formula |

C10H14N5O12P3 |

|---|---|

Molecular Weight |

489.17 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-[(4,6-dihydroxy-2,4,6-trioxo-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinan-2-yl)oxymethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N5O12P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-30(22)26-28(18,19)25-29(20,21)27-30/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13) |

InChI Key |

AJXBDVJYPUYBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic adenosine-5’-trimetaphosphate can be synthesized through several methods. One common approach involves the activation of nucleoside 5’-triphosphates with dicyclohexylcarbodiimide (DCC), which proceeds via a cyclic nucleoside 5’-trimetaphosphate intermediate . Another method includes the use of nickel(II) in the presence of borate, which gives substantial amounts of nucleoside 5’-triphosphates upon evaporative heating in the presence of urea, salts, and cyclic trimetaphosphate .

Industrial Production Methods: Industrial production of cyclic adenosine-5’-trimetaphosphate often involves enzymatic processes due to their specificity and efficiency. For instance, adenosine kinase and polyphosphate kinases can be used in a one-pot reaction to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclic adenosine-5’-trimetaphosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and cyclization. It can react with nucleoside monophosphates to form dinucleoside tetraphosphates .

Common Reagents and Conditions: Common reagents used in the reactions of cyclic adenosine-5’-trimetaphosphate include dicyclohexylcarbodiimide (DCC), nickel(II), and borate. Reaction conditions often involve evaporative heating and the presence of urea and salts .

Major Products: The major products formed from the reactions of cyclic adenosine-5’-trimetaphosphate include nucleoside diphosphates, nucleoside monophosphates, and dinucleoside tetraphosphates .

Scientific Research Applications

Cyclic adenosine-5’-trimetaphosphate has numerous applications in scientific research. It is used as a precursor in the synthesis of RNA and DNA, playing a crucial role in the study of genetic material and its functions . In biology, it is involved in signal transduction pathways, regulating various cellular processes . In medicine, it has potential therapeutic applications due to its role in energy transfer and cellular signaling . Industrially, it is used in the production of nucleotides and other biochemical compounds .

Mechanism of Action

Cyclic adenosine-5’-trimetaphosphate exerts its effects by participating in phosphorylation reactions, where it acts as a phosphate donor. It is involved in the synthesis of RNA and DNA by forming internucleotide phosphodiester bonds . The compound targets various molecular pathways, including those regulated by cyclic adenosine monophosphate (cAMP), which is a key second messenger in cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares cATMP with ATP, ADP, AMP, and cAMP based on structural features, biological roles, and stability:

Mechanistic and Pharmacological Insights

- Energy Metabolism : ATP and ADP are central to mitochondrial oxidative phosphorylation, where ADP stimulates ATP synthase (state 3 respiration), while ATP accumulation inhibits respiration (state 4) . cATMP’s cyclic structure may impede its participation in energy cycles but could stabilize interactions with ATP-binding proteins (e.g., kinases) as a competitive inhibitor .

- Signaling : cAMP, produced by adenylyl cyclases (ACs) from ATP, regulates pathways via protein kinase A (PKA) . cATMP’s trimetaphosphate ring might mimic ATP’s triphosphate group, enabling binding to ACs or nucleotide receptors (e.g., P2X/P2Y) with distinct activation profiles .

- Stability : Linear ATP is rapidly hydrolyzed in extracellular environments (e.g., by ectonucleotidases), limiting its therapeutic use. Cyclic analogs like cAMP and cATMP resist hydrolysis, enhancing their bioavailability and duration of action .

Q & A

Q. What experimental approaches are used to synthesize cyclic adenosine-5'-trimetaphosphate (cATMP) and characterize its intermediates?

this compound can be synthesized via hydrolysis of adenosine-5'-tetraphosphate using water-soluble carbodiimides. Evidence suggests that in the presence of Mg²⁺ ions, adenosine-5'-tetraphosphate undergoes hydrolysis to form cATMP as a transient intermediate, which is further degraded to adenosine-5'-monophosphate (AMP) . Key methodologies include:

- Reaction conditions : Use of Mg²⁺ to stabilize intermediates and enhance reaction yields.

- Detection : Employing high-performance liquid chromatography (HPLC) or mass spectrometry to isolate and identify cyclic intermediates.

- Validation : Isotopic labeling (e.g., ³²P) to trace phosphate group rearrangements during hydrolysis.

Q. How can researchers quantify cATMP in enzymatic or metabolic studies?

Quantification of cATMP requires specialized techniques due to its transient nature and structural similarity to ATP/ADP. Recommended methods include:

- Bioluminescence assays : Adapted from ATP detection systems (e.g., luciferase-based assays), with modifications to distinguish cATMP from ATP .

- Capillary electrophoresis : Separates cATMP from other nucleotides based on charge and size differences .

- NMR spectroscopy : ³¹P-NMR can resolve cyclic phosphate structures, enabling direct identification .

Q. What are the critical factors affecting cATMP stability during storage and handling?

Stability studies indicate that cATMP degrades rapidly under suboptimal conditions. Best practices include:

- Storage : ≤-20°C in anhydrous, buffered solutions (pH 7.0–7.5) to prevent hydrolysis .

- Avoiding metal ions : Chelating agents (e.g., EDTA) mitigate Mg²⁺- or Ca²⁺-catalyzed degradation .

- Lyophilization : Freeze-drying improves long-term stability for reconstitution in enzymatic assays .

Advanced Research Questions

Q. How do conflicting data on cATMP’s role in energy metabolism arise, and how can they be resolved?

Discrepancies in cATMP’s metabolic activity often stem from:

- Enzymatic cross-reactivity : ATPases or kinases may inadvertently hydrolyze or phosphorylate cATMP, leading to false signals .

- Methodological artifacts : Bioluminescence assays optimized for ATP may lack specificity for cATMP . Resolution strategies :

- Use non-hydrolyzable ATP analogs (e.g., AMP-PNP) as controls to isolate cATMP-specific effects .

- Combine orthogonal techniques (e.g., HPLC + NMR) to validate findings .

Q. What mechanistic insights explain cATMP’s transient formation during nucleotide hydrolysis?

cATMP is proposed to form via intramolecular cyclization during adenosine-5'-tetraphosphate hydrolysis. Key evidence includes:

- Kinetic isotope effects : ¹⁸O-labeled phosphate studies confirm cyclic intermediate formation .

- Structural modeling : X-ray crystallography of related enzymes (e.g., adenylate cyclases) reveals conserved binding pockets for cyclic phosphate conformers .

- Computational simulations : Density functional theory (DFT) predicts favorable energy states for cyclic trimetaphosphate structures .

Q. How can researchers design experiments to study cATMP’s regulatory roles in oxidative phosphorylation?

cATMP may influence mitochondrial energy production by modulating ATP/ADP ratios. Experimental designs should incorporate:

- Isolated mitochondrial assays : Measure oxygen consumption rates (OCR) and ATP synthesis in the presence of cATMP .

- Inhibitor studies : Use oligomycin (ATP synthase inhibitor) to differentiate cATMP’s effects on proton leak vs. phosphorylation .

- Proteomic profiling : Identify proteins binding cATMP via affinity chromatography or cross-linking mass spectrometry .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.